molecular formula C13H21NO6 B13269233 1-[(tert-Butoxy)carbonyl]-5-(carboxymethyl)piperidine-2-carboxylic acid

1-[(tert-Butoxy)carbonyl]-5-(carboxymethyl)piperidine-2-carboxylic acid

Cat. No.: B13269233
M. Wt: 287.31 g/mol
InChI Key: HEBZWCUGHWLEBI-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)carbonyl]-5-(carboxymethyl)piperidine-2-carboxylic acid is a complex organic compound featuring a piperidine ring substituted with tert-butoxycarbonyl and carboxymethyl groups. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-Butoxy)carbonyl]-5-(carboxymethyl)piperidine-2-carboxylic acid typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the carboxymethyl group at the 5-position of the piperidine ring. The process generally includes:

    Protection Step: The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Carboxymethylation: The carboxymethyl group is introduced using a carboxymethylating agent like bromoacetic acid under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(tert-Butoxy)carbonyl]-5-(carboxymethyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

    Oxidation and Reduction: The carboxymethyl group can be oxidized to form different derivatives, while reduction can modify the piperidine ring.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products

    Deprotected Amine: Removal of the Boc group yields the free amine.

    Oxidized Derivatives: Various oxidized forms depending on the specific conditions and reagents used.

Scientific Research Applications

1-[(tert-Butoxy)carbonyl]-5-(carboxymethyl)piperidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Serves as a building block in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the Boc group can influence the compound’s solubility and stability, affecting its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-[(tert-Butoxy)carbonyl]piperidine-4-carboxylic acid: Similar structure but with the carboxyl group at the 4-position.

    1-[(tert-Butoxy)carbonyl]-3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid: Features a pyrrolidine ring instead of piperidine.

Uniqueness

1-[(tert-Butoxy)carbonyl]-5-(carboxymethyl)piperidine-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. This makes it particularly valuable in the synthesis of specialized compounds and in research applications where precise molecular modifications are required.

Properties

Molecular Formula

C13H21NO6

Molecular Weight

287.31 g/mol

IUPAC Name

5-(carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C13H21NO6/c1-13(2,3)20-12(19)14-7-8(6-10(15)16)4-5-9(14)11(17)18/h8-9H,4-7H2,1-3H3,(H,15,16)(H,17,18)

InChI Key

HEBZWCUGHWLEBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)CC(=O)O

Origin of Product

United States

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